molecular formula C26H27F3N4O2 B2549432 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide CAS No. 1116045-28-3

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide

Cat. No.: B2549432
CAS No.: 1116045-28-3
M. Wt: 484.523
InChI Key: SXFPWLANEVEVNO-UHFFFAOYSA-N
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Description

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H27F3N4O2 and its molecular weight is 484.523. The purity is usually 95%.
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Biological Activity

The compound 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide is a complex organic molecule that has garnered interest in pharmacological research due to its unique structural features. This compound includes a piperidine ring, a pyrimidine moiety, and a trifluoromethyl-substituted benzyl group, which may influence its biological activity and therapeutic potential.

Structural Characteristics

The structural characteristics of this compound suggest potential interactions with various biological targets. The piperidine ring is often associated with receptor binding and enzyme inhibition, while the trifluoromethyl group may enhance membrane permeability and metabolic stability.

Structural Feature Description
Piperidine RingCommonly involved in receptor modulation and enzyme inhibition.
Pyrimidine MoietyMay participate in hydrogen bonding with biological targets.
Trifluoromethyl GroupEnhances lipophilicity and metabolic stability.
  • Receptor Modulation : The piperidine ring can interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.
  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as monoamine oxidases (MAO-A and MAO-B), which are critical in neurodegenerative conditions.

Case Studies and Research Findings

Research has highlighted the importance of structure-activity relationships (SAR) in determining the efficacy of compounds similar to This compound .

Inhibition of Monoamine Oxidases

A study investigating various benzylpiperidine derivatives found that certain modifications could significantly enhance MAO-B inhibition, with some compounds exhibiting IC50 values in the low micromolar range:

  • Compound S5 : IC50 = 6.71 μM for MAO-B.
  • Compound 12b : IC50 = 4.3 μM for MAO-B.

These findings suggest that similar structural modifications might lead to enhanced biological activity for our compound of interest .

Antagonism at Chemokine Receptors

Another study focused on benzylpiperidine derivatives demonstrated their potential as CCR3 antagonists, which are relevant in inflammatory responses:

  • The introduction of specific alkyl substituents improved binding affinity, indicating that similar strategies could be applied to optimize the activity of our compound .

Comparative Analysis with Related Compounds

To better understand the potential biological activity of This compound , it is useful to compare it with related compounds:

Compound Structural Features Biological Activity
Compound AN-benzylpiperidineMAO-B inhibitor (IC50 = 0.75 μM)
Compound BTrifluoromethyl-pyridineCCR3 antagonist
Compound CBenzylpiperazineMAGL inhibitor

This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the importance of further research on our compound.

Properties

IUPAC Name

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27F3N4O2/c1-2-18-7-9-21(10-8-18)35-24-15-23(31-17-32-24)33-13-11-19(12-14-33)25(34)30-16-20-5-3-4-6-22(20)26(27,28)29/h3-10,15,17,19H,2,11-14,16H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFPWLANEVEVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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